Glycerol-2-13C

説明

Contextualization of Stable Isotope Tracing in Advanced Biological Investigations

Stable isotope tracing is a powerful technique that has revolutionized the study of metabolism. nih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in human studies. nih.gov This methodology involves introducing molecules labeled with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H), into a biological system. nih.govchempep.com By following the journey of these labeled atoms through various biochemical reactions, researchers can map metabolic pathways and quantify the rate of metabolic processes, known as metabolic flux. nih.govfrontiersin.org This approach provides a dynamic view of metabolism that is not attainable by simply measuring the concentrations of metabolites. mdpi.com The use of stable isotopes has become a standard and widely applied tool for the quantitative analysis of pathways in diverse biological systems. nih.gov

Fundamental Principles of Carbon-13 Isotope Labeling for In Vivo and In Vitro Systems

Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon. In ¹³C labeling, one or more carbon atoms in a molecule of interest are replaced with a ¹³C atom. fiveable.me When this labeled molecule, or tracer, is introduced into a biological system, either in vivo (within a living organism) or in vitro (in a controlled environment like a cell culture), it is metabolized just like its unlabeled counterpart. fiveable.meembopress.org

The key to this technique lies in the ability to detect and distinguish the ¹³C-labeled molecules from the more abundant, naturally occurring ¹²C molecules. This is typically achieved using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. fiveable.menih.gov These methods can identify the specific positions of the ¹³C atoms within the resulting metabolites, providing detailed information about the biochemical transformations that have occurred. nih.govnih.gov For instance, by administering [U-¹³C₆]glucose (glucose uniformly labeled with ¹³C), researchers can trace the carbon atoms through glycolysis, the Krebs cycle, and other interconnected pathways. biorxiv.org

The choice between in vivo and in vitro labeling depends on the research question. In vivo studies provide physiologically relevant information about complex interactions within an entire organism, while in vitro systems offer a more controlled environment for precise measurements and simplified data interpretation. fiveable.me

Rationale for the Specific Utility of Glycerol-2-13C in Metabolic Pathway Elucidation

Glycerol-2-¹³C is particularly valuable for tracing specific metabolic routes due to the central position of the labeled carbon. Glycerol (B35011) is a three-carbon molecule that plays a fundamental role in energy metabolism and is a precursor for glucose synthesis (gluconeogenesis) and the backbone of glycerolipids. researchgate.netnih.gov

When Glycerol-2-¹³C is metabolized, the ¹³C label at the second carbon position provides a distinct signature that can be tracked. For example, in the pathway of gluconeogenesis, glycerol is converted to glycerol-3-phosphate and then to dihydroxyacetone phosphate (B84403) (DHAP), a key intermediate in glucose production. nih.gov The position of the ¹³C label from Glycerol-2-¹³C within the resulting glucose molecule reveals critical information about the gluconeogenic pathway. nih.gov Specifically, the infusion of [2-¹³C]glycerol leads to the production of glucose labeled at the C2 and C5 positions. pnas.org

Current Landscape and Academic Significance of this compound Research

Research utilizing Glycerol-2-¹³C continues to be a significant area of academic inquiry, with numerous studies highlighting its utility in understanding metabolic regulation in health and disease. It is frequently used to measure gluconeogenesis, the process of generating glucose from non-carbohydrate sources, which is crucial for maintaining blood glucose levels during fasting. nih.govnih.gov

Studies have employed [2-¹³C]glycerol to investigate gluconeogenesis in various physiological and pathological states, including in newborns, during fasting, and in diabetes. nih.govnih.govedpsciences.org For instance, research in healthy term infants has used [2-¹³C]glycerol to demonstrate that lipolysis and gluconeogenesis from glycerol are established within the first eight hours of life. nih.gov In studies on diabetes, this tracer has helped to confirm that the increase in hepatic glucose production is due to an increase in total gluconeogenesis. edpsciences.org

However, the use of [2-¹³C]glycerol is not without its complexities. Researchers have noted that accurate in vivo measurements may require high infusion rates of the tracer, which can potentially perturb the metabolic pathway being studied. nih.gov Comparisons between different tracer methods, such as [2-¹³C]glycerol and deuterium oxide (²H₂O), have sometimes yielded different results for gluconeogenesis rates, highlighting the need for careful experimental design and interpretation. oup.com

Despite these considerations, Glycerol-2-¹³C remains an indispensable tool. Its application, often in conjunction with other stable isotope tracers and advanced analytical methods, continues to deepen our understanding of central carbon metabolism and its role in human health. nih.govnih.gov

Interactive Data Tables

Table 1: Research Findings using this compound

| Research Focus | Organism/System | Key Finding | Reference |

| Measurement of Gluconeogenesis | Isolated Rat Livers | Gluconeogenesis accounted for >90% of glucose production when infused with labeled glycerol. nih.gov | |

| Measurement of Gluconeogenesis | Postabsorptive and Starved Rats | Gluconeogenesis accounted for 54% and 89% of glucose production, respectively. nih.gov | |

| Onset of Gluconeogenesis | Healthy Term Infants | Lipolysis and gluconeogenesis from glycerol are established within the first 8 hours of life, with glycerol contributing to 11.1% of hepatic glucose output. nih.gov | |

| Gluconeogenesis in Diabetes | Rats with Streptozocin-Induced Diabetes | The contribution of gluconeogenesis to hepatic glucose production was increased (67% vs 53% in controls). edpsciences.org | |

| Comparison of Tracer Methods | Healthy Men | Gluconeogenesis measured with ²H₂O was significantly higher than that measured with [2-¹³C]glycerol. oup.com | |

| Validation of Glycerol Tracers | Healthy Adult Subjects | Glycerol flux measured with [2-¹³C]glycerol was not significantly different from that measured with [²H₅]glycerol. nih.gov |

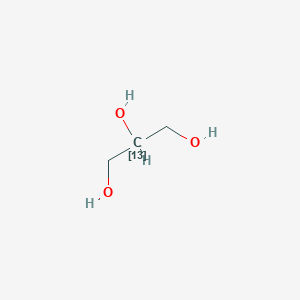

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(213C)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436367 | |

| Record name | Glycerol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82425-96-5 | |

| Record name | Glycerol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodological Frameworks Employing Glycerol 2 13c Tracing

Quantitative Metabolic Flux Analysis (MFA) with Glycerol-2-13C

Metabolic Flux Analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a biological system. researchgate.netresearchgate.net The use of 13C-labeled substrates, such as this compound, is central to this technique, allowing researchers to trace the path of carbon atoms through metabolic networks. creative-proteomics.comnih.gov This approach, known as 13C-Metabolic Flux Analysis (13C-MFA), is considered a gold standard for quantifying cellular fluxes. creative-proteomics.com

Mass Isotopomer Distribution Analysis (MIDA) is a technique used to measure the biosynthesis and turnover of polymers. physiology.org When this compound is introduced into a biological system, it is metabolized, and the 13C label is incorporated into various downstream metabolites. This results in a specific pattern of mass isotopomers, which are molecules that differ only in the number of isotopic atoms they contain.

The theoretical basis of MIDA involves the statistical analysis of these mass isotopomer distributions to determine the enrichment of the precursor pool from which the larger molecule was synthesized. For instance, in the study of gluconeogenesis, the glucose molecule can be viewed as a dimer of two triose phosphate (B84403) molecules. oup.com By analyzing the mass isotopomer distribution of glucose after administering [2-13C]glycerol, the enrichment of the triose phosphate precursor pool can be calculated. oup.com This information is then used to quantify the rate of gluconeogenesis. physiology.orgnih.gov

However, the application of MIDA with [2-13C]glycerol is not without its challenges. Studies have shown that high infusion rates of the tracer may be necessary to obtain accurate measurements, which can potentially perturb the metabolic pathways being studied. nih.govnih.gov Therefore, careful consideration of experimental conditions is crucial for the optimal application of MIDA. physiology.org

The implementation of 13C-MFA involves several key steps, starting with the introduction of a 13C-labeled substrate like this compound into a cell culture or biological system. researchgate.net As the cells metabolize the labeled glycerol (B35011), the 13C atoms are distributed throughout the metabolic network, leading to specific labeling patterns in various intracellular metabolites. creative-proteomics.com These labeling patterns are then measured using analytical techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy. creative-proteomics.com

The core of 13C-MFA lies in the computational analysis of these labeling patterns. nih.gov A metabolic model of the system is constructed, which includes all the relevant biochemical reactions and pathways. researchgate.net By comparing the experimentally measured labeling patterns with the labeling patterns predicted by the model for a given set of fluxes, the intracellular fluxes can be estimated. researchgate.net

A variety of computational algorithms and software tools have been developed to facilitate the analysis of 13C-MFA data. These tools automate the process of flux estimation by fitting the model to the experimental data. Some commonly used software packages include INCA, METRAN, and OpenFlux. vueinnovations.comucdavis.edu

Recent advancements have also seen the application of machine learning-based frameworks for 13C fluxomics, which can address issues such as long computation times and unstable solutions that can arise with traditional optimization-based approaches. acs.orgnih.gov These intelligent learning algorithms are becoming increasingly important for high-throughput metabolic phenotyping. nih.gov

The following table provides an overview of some software tools used for 13C-MFA:

| Software Tool | Key Features |

| INCA (Isotopomer Network Compartmental Analysis) | Capable of both steady-state and isotopically non-stationary MFA. nih.gov |

| MFA Suite™ | A toolkit that includes INCA, ETA, and PIRAMID for quantifying metabolic fluxes. vueinnovations.com |

| Pathway Tools | A comprehensive software package that includes MetaFlux for metabolic flux modeling. sri.com |

| 13CFLUX2 | A software for metabolic flux analysis with carbon labeling. ucdavis.edu |

| OpenFlux | A modeling software for 13C-based metabolic flux analysis. ucdavis.edu |

The choice of the 13C-labeled tracer is a critical aspect of 13C-MFA, as it significantly impacts the precision of the estimated fluxes. frontiersin.orgnih.gov Optimal experimental design is crucial to ensure that the labeling experiment is informative. frontiersin.org

Several approaches have been developed for the rational design of tracer experiments. These methods aim to select the optimal tracer or combination of tracers to maximize the information content of the labeling data. For instance, a genetic algorithm has been applied to optimize mixtures of 13C-labeled glucose and glutamine for MFA in mammalian cells. nih.gov Another approach utilizes the concept of EMU (Elementary Metabolite Units) basis vectors to provide a rational framework for tracer selection. nih.gov

In the context of glycerol metabolism, studies have used tracers such as [1,3-13C]glycerol to resolve key fluxes with high precision in organisms like E. coli. nih.gov The optimization of tracer design allows researchers to tailor their experiments to specific metabolic networks and research questions, thereby enhancing the ability of 13C-MFA to precisely quantify metabolic fluxes. nih.gov

While traditional 13C-MFA is often performed at a metabolic and isotopic steady state, many biological systems are dynamic in nature. springernature.com Kinetic isotope tracing and non-steady-state analysis provide a means to study the dynamics of metabolic fluxes.

In this approach, the temporal changes in the isotopic labeling of metabolites are monitored after the introduction of a 13C-labeled tracer. This allows for the investigation of metabolic reprogramming and the kinetics of metabolic pathways. biorxiv.org For example, kinetic tracing with [U-13C6]glucose has been used to study the metabolism of glycerol and amino acids in human lung carcinoma cells. biorxiv.orgresearchgate.net

Software tools like INCA are capable of performing isotopically non-stationary MFA (INST-MFA), where the isotopomer balances are described by a system of ordinary differential equations. nih.gov This enables the analysis of transient labeling data and provides a more dynamic view of cellular metabolism.

Implementation of 13C Metabolic Flux Analysis (13C-MFA) for Glycerol-Derived Carbon Flow

High-Resolution Analytical Techniques for this compound Isotopomer Profiling

The accurate measurement of mass isotopomer distributions is fundamental to 13C-MFA. High-resolution analytical techniques are employed to quantify the 13C labeling patterns in metabolites. The two primary methods used are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) , often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), is a widely used method for isotopomer analysis. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile metabolites. nih.gov It has been extensively used to determine the 13C-labeling patterns of proteinogenic amino acids and other metabolites. springernature.comnih.gov Recent developments have focused on establishing GC-MS-based approaches that can provide positional isotopomer information, which can enhance the power of MFA to deduce flux information. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for the analysis of non-volatile and thermally labile metabolites. nih.govresearchgate.net LC-MS-based methods have been developed to measure 13C isotopic enrichments in various metabolites, including phosphate-containing intermediates of central carbon metabolism. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for isotopomer analysis. acs.org

13C NMR spectroscopy can provide detailed information about the position of 13C labels within a molecule. nih.govchemistrysteps.com This positional information is highly valuable for resolving complex metabolic pathways. While the low natural abundance and lower gyromagnetic ratio of 13C can make it less sensitive than 1H NMR, it provides direct observation of the carbon skeleton. chemistrysteps.com

2D NMR techniques , such as isotope-edited total correlation spectroscopy (ITOCSY), have been developed to improve the analysis of complex mixtures of metabolites and to separate signals from 12C- and 13C-containing molecules. acs.orgacs.org

The combination of these high-resolution analytical techniques provides a comprehensive picture of the isotopic labeling patterns within a cell, which is essential for accurate and reliable metabolic flux analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

NMR spectroscopy stands as a cornerstone in the analysis of this compound metabolism. This non-invasive technique allows for the identification and quantification of 13C-labeled metabolites in biological samples, providing a wealth of information on metabolic fluxes and pathway activities.

13C-NMR Spectroscopic Detection and Quantification of this compound Metabolites

The use of 13C-NMR spectroscopy with this compound as a tracer enables the direct observation of the carbon skeleton of metabolites, revealing the specific positions of the 13C label. This capability is crucial for deciphering metabolic pathways. In a notable study, the metabolism of [2-13C]glycerol was investigated in rabbit renal proximal convoluted tubular cells. The 13C-NMR spectra of perchloric acid extracts from these cells revealed the incorporation of the 13C label into several key metabolites, indicating that glycerol is a significant substrate for these cells. The primary labeled metabolites identified were glucose, lactate (B86563), glutamine, and glutamate (B1630785) nih.gov. This demonstrates glycerol's involvement in gluconeogenesis, glycolysis, and the Krebs cycle.

The quantification of these metabolites provides a measure of the metabolic flux through these pathways. While specific quantitative data from this particular study is not provided in the abstract, the principle of quantification lies in the integration of the 13C-NMR signal intensities corresponding to the labeled carbons in each metabolite. These values, when compared to a known internal standard, can yield the concentration of the labeled species.

Table 1: Key Metabolites Detected by 13C-NMR from [2-13C]Glycerol Metabolism in Rabbit Renal Cells

| Metabolite | Metabolic Pathway Indicated |

| Glucose | Gluconeogenesis |

| Lactate | Glycolysis |

| Glutamine | Krebs Cycle & Amino Acid Metabolism |

| Glutamate | Krebs Cycle & Amino Acid Metabolism |

This table is based on the qualitative findings reported in the study of rabbit renal cells.

Hyperpolarized 13C-MR Spectroscopy for Real-Time In Vivo this compound Metabolism Monitoring

Hyperpolarized 13C-MR spectroscopy is a revolutionary technique that dramatically enhances the sensitivity of 13C-NMR by over 10,000-fold, enabling the real-time, non-invasive monitoring of metabolic processes in vivo. This method involves a process called dynamic nuclear polarization (DNP), which increases the polarization of the 13C nuclei in a substrate like glycerol before it is injected. The enhanced signal allows for the rapid detection of the tracer and its metabolic products within seconds.

While much of the pioneering work in hyperpolarized 13C-MRS has utilized [1-13C]pyruvate and [2-13C]pyruvate to study cancer and cardiac metabolism, the principles are directly applicable to other 13C-labeled substrates, including this compound. ucsf.edunih.govnih.gov For instance, studies with hyperpolarized [2-13C]pyruvate have successfully demonstrated the real-time conversion to [2-13C]lactate and [5-13C]glutamate in the human brain, providing insights into cerebral energy metabolism. ucsf.edunih.gov This showcases the potential of using hyperpolarized tracers to monitor the activity of key metabolic pathways like glycolysis and the TCA cycle in real-time.

The application of hyperpolarized [2-13C]glycerol would allow for the direct in vivo visualization of its conversion into downstream metabolites, providing unprecedented spatial and temporal information about glycerol metabolism in various organs and disease states. A study on hyperpolarized sodium [1-13C]-glycerate, a related three-carbon molecule, demonstrated its utility in assessing glycolysis in vivo, where its metabolic products, 13C-labeled pyruvate (B1213749) and lactate, were detected in rat liver. nih.gov This further supports the feasibility and potential of using hyperpolarized three-carbon substrates to probe metabolic pathways.

Applications of NMR in Positional Isotopic Analysis of Glycerol-Derived Carbon

A key strength of NMR spectroscopy in metabolic studies is its ability to perform positional isotopic analysis, or isotopomer analysis. This involves determining the specific location of the 13C label within a metabolite's carbon skeleton. When [2-13C]glycerol is metabolized, the central 13C label is transferred to various downstream intermediates. The position of this label in the resulting metabolites provides crucial information about the active metabolic pathways.

In the study of rabbit renal cells using [2-13C]glycerol, the distribution of the 13C label in glucose was indicative of "label scrambling" nih.gov. This scrambling is explained by the activities of the pentose (B10789219) phosphate pathway and a label exchange in the triose phosphate pool. By analyzing the relative enrichments at different carbon positions in glucose, the researchers were able to estimate the ratio of pyruvate kinase flux to the gluconeogenetic flux to be 0.97:1 and the ratio of pyruvate carboxylase activity to pyruvate dehydrogenase activity to be 2.0:1 nih.gov. This detailed information on metabolic fluxes would be difficult to obtain using other methods.

Similarly, the use of [2-13C]glycerol in protein NMR studies allows for specific labeling patterns in amino acids. For those amino acids synthesized via the citric acid cycle, several isotopomers can be obtained, providing insights into the metabolic pathways leading to their synthesis. protein-nmr.org.uk This demonstrates the power of positional isotopic analysis using NMR to unravel complex metabolic networks.

Mass Spectrometry (MS) Techniques for this compound Enrichment Analysis

Mass spectrometry is another indispensable tool for tracing the metabolism of this compound. MS-based techniques offer high sensitivity and selectivity for the detection and quantification of isotopically labeled compounds in complex biological mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Isotopomer Quantification

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds, including derivatized metabolites. In the context of this compound tracing, GC-MS is employed to separate and quantify glycerol and its metabolites from biological samples. A key application is the determination of glycerol concentrations and the enrichment of stable isotope tracers in human plasma.

A specific analytical method has been developed to determine glycerol concentrations and stable isotope tracer enrichments using GC-MS. This method was tested with [2-13C]glycerol, among other labeled glycerol species. The technique demonstrated high precision and reproducibility, with a recovery of spiked glycerol and tracer at 99.7% and 99.8%, respectively. The intra-assay variation was less than 1.5%, and the inter-assay variation was less than 6%. nih.gov This level of accuracy is crucial for reliable metabolic flux analysis.

GC-MS is particularly powerful for isotopomer analysis, which involves quantifying the distribution of different isotopically labeled forms of a metabolite. By analyzing the mass spectra of derivatized metabolites, it is possible to determine the number of 13C atoms incorporated from the [2-13C]glycerol tracer. This information is complementary to NMR data and can be used to create a more complete picture of metabolic pathways. nih.gov

Table 2: Performance of a GC-MS Method for Glycerol Isotopic Enrichment Analysis

| Parameter | Value |

| Recovery of Spiked Glycerol | 99.7% |

| Recovery of Tracer | 99.8% |

| Intra-assay Variation | <1.5% |

| Inter-assay Variation | <6% |

Data from a study validating a GC-MS method for determining glycerol concentrations and stable isotope tracer enrichments in human plasma. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) in this compound Tracer Experiments

LC-MS is a versatile and powerful technique for the analysis of a wide range of metabolites that are not amenable to GC-MS due to their low volatility or thermal instability. LC-MS and its tandem MS/MS variations are increasingly used in metabolomics and stable isotope tracer studies.

In the context of this compound tracing, LC-MS can be used to measure the enrichment of the 13C label in various downstream metabolites. For instance, a study investigating gluconeogenesis utilized [2-13C]glycerol and mass isotopomer distribution analysis of glucose. In postabsorptive and starved rats infused with [2-13C]glycerol, gluconeogenesis was found to account for 54 ± 2% and 89 ± 1% of glucose production, respectively. nih.gov This demonstrates the utility of LC-MS in quantifying the contribution of glycerol to glucose production under different physiological conditions.

LC-MS/MS methods can be further tailored for the quantitative analysis of a large number of metabolites simultaneously. While a comprehensive LC-MS/MS method for over 200 metabolites has been developed, its direct application with this compound would require specific validation for the targeted metabolites and their isotopologues. youtube.com The high sensitivity and specificity of LC-MS/MS make it an ideal platform for detailed metabolic flux analysis using this compound as a tracer, allowing for the quantification of labeled species in complex biological matrices.

Table 3: Contribution of Gluconeogenesis from Glycerol to Glucose Production Measured by LC-MS

| Physiological State | Contribution to Glucose Production (%) |

| Postabsorptive Rats | 54 ± 2 |

| Starved Rats | 89 ± 1 |

Data from a study using [2-13C]glycerol infusion and mass isotopomer distribution analysis of glucose. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Bulk this compound/12C Ratio Determination

The core principle of IRMS involves the conversion of the purified glycerol sample into a simple gas, typically carbon dioxide (CO₂), through combustion in an elemental analyzer. This gas is then introduced into the mass spectrometer, which separates the different isotopologues of CO₂ (e.g., ¹²C¹⁶O₂, ¹³C¹⁶O₂, ¹²C¹⁶O¹⁷O) based on their mass-to-charge ratio. ethz.ch The instrument simultaneously measures the ion currents for these masses using multiple collectors, allowing for a very precise determination of the isotopic ratio. oiv.intoiv.int

The results are expressed in the delta (δ) notation in parts per thousand (‰) relative to an international standard, Vienna Pee Dee Belemnite (V-PDB). dss.go.thoiv.int The δ¹³C value is calculated using the formula: δ¹³C = [(R_sample / R_standard) - 1] × 1000, where R is the ¹³C/¹²C ratio. dss.go.th This high-precision measurement enables researchers to distinguish glycerol derived from different metabolic pathways or sources, such as plants following C-3 versus C-4 carbon fixation pathways. dss.go.thnih.gov

In practice, IRMS is often coupled with chromatographic techniques like Gas Chromatography (GC-C-IRMS) or High-Performance Liquid Chromatography (HPLC-IRMS). oiv.int This hyphenation allows for the online separation of glycerol from a complex biological matrix before its combustion and isotopic analysis, ensuring that the measured ¹³C/¹²C ratio is specific to glycerol. oiv.intoiv.int

Integrated Multi-Platform Analytical Approaches for Comprehensive this compound Data Acquisition

To achieve a comprehensive understanding of the metabolic fate of this compound, researchers often employ integrated analytical approaches that combine the strengths of multiple platforms. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are central to identifying and quantifying ¹³C-labeled metabolites, their integration with other technologies like Nuclear Magnetic Resonance (NMR) spectroscopy provides a more complete picture. nih.gov

Mass Spectrometry (MS): GC-MS and LC-MS are highly sensitive methods used to measure the mass isotopomer distribution (MID) of metabolites. nih.govbiorxiv.orgresearchgate.net By analyzing the shift in mass due to the incorporation of the ¹³C label from this compound, these techniques can trace the carbon backbone through various metabolic pathways, such as gluconeogenesis, glycolysis, and the synthesis of lipids and amino acids. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a complementary approach by providing information about the specific position of the ¹³C label within a molecule. nih.gov This is particularly valuable for distinguishing between different metabolic routes that may lead to the same product but with different labeling patterns. nih.gov For instance, ¹³C NMR can be used in perfused liver studies to monitor the synthesis of ¹³C-glycogen from labeled precursors like glycerol. mdpi.com

Metabolic Flux Analysis (MFA): The data generated from MS and NMR platforms are often integrated into computational models for Metabolic Flux Analysis (MFA). nih.gov MFA uses the isotopic labeling patterns of metabolites to calculate the rates (fluxes) of reactions within a metabolic network. nih.gov This quantitative approach provides a dynamic view of cellular metabolism that cannot be obtained by simply measuring metabolite concentrations. Software platforms like INCA (Isotopically Non-stationary Metabolic Flux Analysis) are used to model these complex isotopic distributions.

By combining these platforms, researchers can overcome the limitations of any single technique. For example, MS provides high sensitivity for detecting low-abundance metabolites, while NMR offers detailed positional information. Together, they provide the rich datasets needed for accurate and comprehensive metabolic flux analysis in studies utilizing this compound.

Experimental Model Systems for this compound Research

The utility of this compound as a metabolic tracer is demonstrated across a wide range of experimental systems, each offering unique advantages for studying metabolism at different biological scales.

In Vitro Cellular and Subcellular Models

In vitro models, including primary cells and established cell lines, are fundamental tools for dissecting cellular metabolism in a controlled environment. researchgate.net Using this compound in cell culture allows researchers to trace its incorporation into various metabolic pathways under precisely defined conditions. For example, studies in human lung carcinoma (A549) cells have used ¹³C-labeled glucose to track the synthesis and release of ¹³C-glycerol, providing insights into the metabolic reprogramming that occurs in cancer cells. biorxiv.orgresearchgate.netbiorxiv.org

This approach can elucidate how cancer cells utilize glycerol for processes like lipid synthesis. By tracking the ¹³C label from glycerol into the glycerol backbone of different lipid species, it is possible to quantify the contribution of exogenous glycerol versus glycolysis-derived glycerol to the synthesis of glycerophospholipids and triacylglycerols.

At the subcellular level, this compound can be used to investigate the metabolism within specific organelles, such as mitochondria. wikipedia.org For instance, the glycerol phosphate shuttle is a key mechanism for transporting reducing equivalents from the cytoplasm into the mitochondrial matrix for energy production. wikipedia.org Tracing the ¹³C label can help quantify the activity of this shuttle and its contribution to cellular respiration.

Isolated Organ Perfusion Systems

Isolated organ perfusion systems provide a bridge between in vitro and in vivo research, allowing for the study of organ-specific metabolism in a controlled ex vivo setting. The isolated perfused liver is a common model for investigating hepatic glucose and lipid metabolism. nih.govmdpi.com

Infusing [2-¹³C]glycerol into a perfused liver enables direct measurement of its conversion to glucose (gluconeogenesis). nih.gov In a study using isolated rat livers, [2-¹³C]glycerol was used to demonstrate that gluconeogenesis accounted for over 90% of glucose production under starved conditions. nih.gov This model allows researchers to quantify metabolic fluxes and identify rate-limiting steps in pathways like hepatic gluconeogenesis without the confounding influences of systemic hormonal and neural regulation. nih.gov The technique involves perfusing the liver in situ with a buffer to remove blood, followed by a buffer containing collagenase to break down the extracellular matrix and isolate the organ. mdpi.com

The data below illustrates findings from a study on isolated rat livers perfused with [2-¹³C]glycerol to measure gluconeogenesis.

| Experimental Condition | Glucose Production Source | Percentage of Total Glucose Output |

|---|---|---|

| [2-¹³C]glycerol infusion (starved) | Gluconeogenesis | >90% |

| [2-¹³C]glycerol + Glucose (80% dilution) | Gluconeogenesis | Calculated 80% |

| [2-¹³C]glycerol + Glucose (45% dilution) | Gluconeogenesis | Calculated 45% |

In Vivo Animal Models for Systemic and Organ-Specific this compound Tracing

In vivo animal models, primarily rodents, are indispensable for studying the complexities of systemic metabolism and inter-organ communication. nih.gov The administration of this compound to live animals allows researchers to trace its metabolic fate in a physiologically relevant context. nih.gov

These studies have been crucial in quantifying glycerol's contribution to whole-body glucose production under different physiological states. For instance, when postabsorptive and starved rats were infused with [2-¹³C]glycerol, gluconeogenesis was found to account for 54% and 89% of glucose production, respectively. nih.gov However, such studies have also highlighted potential challenges, as high tracer infusion rates can sometimes perturb the metabolic pathway being studied, leading to an increase in total glycerol turnover. nih.gov

Animal models have also been instrumental in understanding metabolic dysregulation in disease states like cancer cachexia. In adenocarcinoma-bearing rats, [2-¹³C]glycerol tracing revealed that while hepatic glycerol uptake and glucose production from glycerol were unchanged, lipogenesis from glycerol was significantly increased. This indicates a metabolic shift where the liver utilizes glycerol for lipid synthesis in the presence of a tumor.

The following table summarizes key findings from a study using [2-¹³C]glycerol in adenocarcinoma-bearing rats.

| Hepatic Metabolic Parameter | Finding in Tumor-Bearing Rats (vs. Controls) |

|---|---|

| Glycerol Uptake | Unchanged |

| Glucose Production from Glycerol | Not Altered |

| Lipogenesis from Glycerol | Augmented (Increased) |

| Rate-Limiting Step | Glycerol 3-Phosphate to Dihydroxyacetone Phosphate Conversion |

Human Clinical Research Studies Utilizing this compound Tracers

The use of stable, non-radioactive isotopes like this compound is safe for human studies, providing invaluable insights into human physiology and pathophysiology. These clinical research studies often use tracer dilution techniques to measure the rate of appearance (Ra) of endogenous glycerol in the circulation, which is a marker of whole-body lipolysis. nih.govpaulogentil.com

In one such study, [2-¹³C]glycerol was infused simultaneously with another glycerol tracer ([²H₅]glycerol) in healthy adults to validate the use of the deuterium-labeled tracer. The study measured basal glycerol flux and the stimulated flux after an epinephrine (B1671497) infusion. The results showed no significant difference in the glycerol flux measured by either tracer, confirming the validity of [²H₅]glycerol for measuring human glycerol metabolism. nih.gov

This compound has also been used to quantify the contribution of glycerol to gluconeogenesis and to trace its uptake by different organs. In a study of 60-hour fasted individuals, the infusion of [U-¹³C]glycerol was used to measure glycerol uptake by the splanchnic bed (liver and gut) and the kidneys. physiology.org The findings indicated that the splanchnic bed and kidneys were responsible for 29% and 17% of glycerol uptake, respectively, with glycerol contributing to 15% of total glucose production. physiology.org This challenged the long-held assumption that the liver is the primary site of glycerol uptake. physiology.org

The table below presents data on glycerol flux in humans as measured by [2-¹³C]glycerol infusion under basal and stimulated conditions.

| Condition | Glycerol Flux (μmol/kg/min) |

|---|---|

| Basal | 2.2 ± 0.3 |

| Epinephrine-Stimulated | 6.7 ± 0.4 |

Microbial Fermentation Systems for this compound Metabolism Studies

The use of this compound as a stable isotope tracer in microbial fermentation systems provides a powerful methodology for elucidating the intricate details of glycerol metabolism. As a significant byproduct of the biodiesel industry, glycerol has emerged as a promising and abundant carbon source for microbial conversion into value-added chemicals. nih.govmdpi.com Understanding and optimizing the metabolic pathways involved in its assimilation and conversion is crucial for developing efficient microbial cell factories. Isotope-assisted metabolic flux analysis, particularly using specifically labeled substrates like this compound, allows for the precise quantification of carbon flow through central metabolic networks, revealing pathway activities and identifying potential bottlenecks for targeted metabolic engineering. mdpi.comresearchgate.netnih.gov

Elucidating Central Carbon Metabolism in Escherichia coli

Escherichia coli, a workhorse of industrial biotechnology, can utilize glycerol as a sole carbon source under both aerobic and anaerobic conditions. nih.govasm.org Tracing the fate of the 13C label from this compound into proteinogenic amino acids and other metabolites enables researchers to map the distribution of carbon and quantify the fluxes through various competing pathways.

Detailed studies have compared the effectiveness of different 13C-labeled glycerol molecules for metabolic flux analysis in E. coli. Research has shown that [2-13C] glycerol and uniformly labeled [U-13C] glycerol are particularly effective for precisely characterizing the fluxes of the oxidative Pentose Phosphate (PP) pathway, the Entner-Doudoroff (ED) pathway, and the malic enzyme (ME) pathway. nih.gov In contrast, [1,3-13C] glycerol does not allow for the same level of precision for these specific pathways. nih.gov However, all three labeling patterns—[1,3-13C], [2-13C], and [U-13C]—are successful in determining the flux through the glyoxylate (B1226380) shunt (GX). nih.gov Computational simulations have further suggested that the sole use of [2-13C] glycerol is an optimal strategy for achieving precise flux estimations in E. coli's central metabolism. nih.gov

These methodological frameworks have been instrumental in guiding the metabolic engineering of E. coli for enhanced production of valuable chemicals from glycerol. For instance, 13C-Metabolic Flux Analysis (13C-MFA) was employed to identify metabolic bottlenecks in the conversion of glycerol to acetol. researchgate.net By comparing the metabolic flux distributions of a producer strain and a non-producer strain, researchers identified that engineering the regeneration of NADPH was a key target for improving acetol production. researchgate.net This led to the successful overexpression of genes encoding NAD kinase (nadK) and membrane-bound transhydrogenase (pntAB), resulting in a significant increase in acetol titer. researchgate.net

| Metabolic Pathway | [1,3-13C] Glycerol | [2-13C] Glycerol | [U-13C] Glycerol |

|---|---|---|---|

| Pentose Phosphate (PP) Pathway | Low Precision | High Precision | High Precision |

| Entner-Doudoroff (ED) Pathway | Low Precision | High Precision | High Precision |

| Malic Enzyme (ME) Pathway | Low Precision | High Precision | High Precision |

| Glyoxylate Shunt (GX) | Effective | Effective | Effective |

Investigating Glycerol Assimilation in Saccharomyces cerevisiae

The yeast Saccharomyces cerevisiae is another industrially important microorganism, though its native ability to assimilate glycerol can be limited. Adaptive laboratory evolution (ALE) and metabolic engineering strategies have been employed to develop strains with improved glycerol utilization. nih.gov To understand the metabolic consequences of these modifications, 13C-MFA using labeled glycerol has been applied.

In a study involving glycerol-assimilating strains of S. cerevisiae, metabolic flux analysis was performed to compare an evolved strain with a genetically engineered strain featuring a disruption of the RIM15 gene and overexpression of the glycerol/H+ symporter gene STL1. nih.govjst.go.jp The analysis revealed that in the engineered strain, the fluxes through the lower part of glycolysis and the TCA cycle were larger compared to the evolved strain. nih.gov Conversely, the flux directed towards the pentose phosphate pathway was smaller in the engineered disruptant. nih.gov This finding suggests that increasing the flux into the pentose phosphate pathway could be a viable strategy for further enhancing glycerol assimilation in this yeast. nih.gov

| Metabolic Flux | Evolved Strain (ALE) | Engineered Strain (STL1-overexpressing RIM15 disruptant) |

|---|---|---|

| Lower Glycolysis | Baseline | Increased |

| TCA Cycle | Baseline | Increased |

| Pentose Phosphate Pathway | Baseline | Decreased |

Broader Applications in Microbial Fermentation

The application of this compound tracing extends beyond these model organisms to a variety of microbial systems for producing a range of bio-based products.

Clostridium Species and 1,3-Propanediol Production: Several bacteria, including species of Clostridium and Klebsiella, naturally ferment glycerol to 1,3-propanediol (1,3-PDO), a valuable monomer for the production of polymers like polyesters and polyurethanes. nih.govaidic.it Isotopic tracing helps to delineate the metabolic pathways and cofactor balancing (NADH) that are critical for optimizing the yield of 1,3-PDO from glycerol. nih.gov The fermentation involves a reductive pathway where glycerol is converted to 1,3-PDO and an oxidative pathway that generates other products like ethanol, butyrate, and acetate to supply the necessary ATP and reducing equivalents. nih.gov

Distinguishing Pathways in Diatoms: In the marine diatom Phaeodactylum tricornutum, feeding with 2-13C glycerol was used to demonstrate that the amino acids glycine (B1666218) and serine are predominantly synthesized from glyoxylate rather than through the more common route from 3-phosphoglycerate. researchgate.net The observed labeling patterns in these amino acids could only be explained by the conversion of glycerol-derived pyruvate to acetyl-CoA and then glyoxylate, showcasing the utility of this compound in discovering and verifying alternative metabolic routes in less-common model organisms. researchgate.net

Comprehensive Dissection of Metabolic Pathways Via Glycerol 2 13c Tracing

Central Carbon Metabolism Interrogation by Glycerol-2-13C

The strategic placement of the 13C label at the second carbon position of glycerol (B35011) makes it an invaluable tool for probing the interconnected pathways of gluconeogenesis, glycolysis, and the tricarboxylic acid (TCA) cycle. As this compound is metabolized, the labeled carbon is transferred to downstream intermediates, providing a clear signature of its metabolic fate.

Gluconeogenesis and Hepatic Glucose Production from this compound

Gluconeogenesis, the synthesis of new glucose from non-carbohydrate precursors, is a critical process for maintaining blood glucose homeostasis, particularly during periods of fasting. Glycerol, released from the breakdown of triglycerides in adipose tissue, is a major substrate for this pathway in the liver. nih.govlibretexts.org The use of this compound allows for the direct measurement of the contribution of glycerol to hepatic glucose production.

Studies utilizing this compound have provided quantitative insights into the contribution of glycerol to gluconeogenesis under different physiological conditions. For instance, in postabsorptive rats, gluconeogenesis from all sources was found to account for 54% (± 2%) of glucose production. nih.govphysiology.org In starved rats, this contribution increased significantly to 89% (± 1%). nih.govphysiology.org These findings highlight the increasing reliance on gluconeogenesis as the duration of fasting extends.

It is important to note that the infusion of the tracer itself can influence the metabolic pathway being studied. High infusion rates of this compound, often necessary for accurate measurements, can lead to an increase in the total glycerol turnover rate and subsequently, an elevated rate of gluconeogenesis from glycerol. nih.govphysiology.org This can also cause an increase in the hepatic concentration of glycerol 3-phosphate. nih.govphysiology.org

A comparison of different tracer methodologies has shown that quantifying gluconeogenesis with 2H2O can yield higher rates than when using [2-13C]glycerol. oup.com In one study with healthy postabsorptive males, gluconeogenesis measured with 2H2O was approximately 60% of endogenous glucose production, while the measurement with [2-13C]glycerol indicated a contribution of about 41%. oup.com

| Physiological State | Contribution of Gluconeogenesis (%) |

|---|---|

| Postabsorptive | 54 ± 2 |

| Starved (48h) | 89 ± 1 |

The conversion of glycerol to glucose is governed by a series of enzymatic reactions, several of which serve as key regulatory points. The gluconeogenic pathway is not a simple reversal of glycolysis; three irreversible glycolytic steps are bypassed by four distinct enzymes: pyruvate (B1213749) carboxylase, phosphoenolpyruvate (B93156) carboxykinase (PEPCK), fructose-1,6-bisphosphatase, and glucose-6-phosphatase. youtube.comwikipedia.org

The regulation of these enzymes is complex, involving hormonal signals and allosteric effectors. Glucagon, a hormone released during periods of low blood glucose, stimulates gluconeogenesis by inducing the synthesis of key enzymes like PEPCK. nih.govyoutube.com Conversely, insulin (B600854), which is secreted in response to high blood glucose, potently inhibits gluconeogenesis. nih.gov Acetyl-CoA, which accumulates during fatty acid oxidation, allosterically activates pyruvate carboxylase, thereby promoting gluconeogenesis. wikipedia.org The major factor controlling the rate of gluconeogenesis from glycerol in vivo appears to be the supply of glycerol itself. nih.gov

When tracing metabolic pathways with stable isotopes, it is crucial to consider the possibility of isotopomer scrambling, where the original labeling pattern is altered by metabolic reactions. In the context of gluconeogenesis from this compound, the cycling of carbons through the pentose (B10789219) phosphate (B84403) pathway can lead to such scrambling. nih.gov This can result in an asymmetrical labeling pattern in glucose that is not solely due to the direct conversion of two triose phosphate molecules. nih.gov

This scrambling of the 13C label within the hexose (B10828440) phosphate pool can be indistinguishable from the dilution of labeled glucose by unlabeled glucose from glycogenolysis when using Mass Isotopomer Distribution Analysis (MIDA). nih.gov Consequently, this can lead to an underestimation of the true rate of gluconeogenesis. nih.gov Questions have also been raised about the validity of MIDA for measuring fractional gluconeogenesis due to metabolic zonation within the liver, which can cause variations in the concentration and enrichment of glycerol across the liver lobule. oup.comoup.com

Glycolysis and Pyruvate Metabolism Insights from this compound Labeling

This compound is first metabolized to glycerol-3-phosphate, which is then converted to dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis. DHAP can then be isomerized to glyceraldehyde-3-phosphate, and both triose phosphates proceed through the lower part of the glycolytic pathway to form pyruvate. researchgate.net By tracking the 13C label from this compound into pyruvate and other glycolytic intermediates, researchers can gain insights into the flux through this section of glycolysis. The labeling pattern of pyruvate derived from [2-13C]glycerol provides a direct measure of its production from glycerol. researchgate.net This allows for the differentiation of pyruvate pools originating from different sources, such as glucose or amino acids.

Tricarboxylic Acid (TCA) Cycle Activity and Anaplerotic Fluxes Initiated by this compound

Pyruvate derived from this compound can enter the mitochondria and be converted to acetyl-CoA by pyruvate dehydrogenase. This labeled acetyl-CoA then enters the TCA cycle, a central hub of cellular metabolism responsible for generating reducing equivalents for ATP production and providing precursors for biosynthesis. The 13C label from acetyl-CoA will be incorporated into the intermediates of the TCA cycle, such as citrate, α-ketoglutarate, and malate. researchgate.net

The distribution of the 13C label among these intermediates can reveal the activity of the TCA cycle. Furthermore, the labeling patterns can provide information on anaplerotic fluxes, which are reactions that replenish TCA cycle intermediates that have been withdrawn for biosynthetic purposes. For example, the carboxylation of labeled pyruvate to form oxaloacetate, an anaplerotic reaction catalyzed by pyruvate carboxylase, can be monitored. The subsequent metabolism of these labeled intermediates through the TCA cycle and related pathways leads to specific isotopomer distributions in various amino acids and other metabolites, which can be analyzed to quantify these fluxes. researchgate.net

Pentose Phosphate Pathway (PPP) Contributions to this compound Carbon Flow

This compound is a valuable tracer for investigating the contributions of the Pentose Phosphate Pathway (PPP). Once administered, glycerol is phosphorylated to glycerol-3-phosphate and then oxidized to dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis and gluconeogenesis. This conversion places the 13C label at the C2 position of DHAP. Through the action of triose-phosphate isomerase and aldolase, this label is incorporated into fructose-1,6-bisphosphate and subsequently into glucose-6-phosphate (G6P).

When [2-13C]glycerol enters the gluconeogenic pathway, it primarily labels G6P at the C2 and C5 positions. The G6P can then enter the oxidative arm of the PPP, where the C1 carbon is removed as CO2. The metabolism of [2,5-13C]G6P through the PPP results in specific labeling patterns in downstream metabolites like ribose-5-phosphate (B1218738) and, eventually, lactate (B86563). The analysis of these isotopomers—the different patterns of isotope labeling in a molecule—allows for the quantification of PPP activity. For instance, the scrambling of the 13C label in hexose phosphates is a clear indicator of carbon cycling through the non-oxidative PPP. nih.gov Studies have shown that this cycling can be substantial, highlighting the PPP's role in rearranging carbon skeletons. nih.gov By using this compound, researchers can distinguish the carbon flow through the PPP from direct glycolysis or gluconeogenesis, providing a more nuanced understanding of cellular NADPH and nucleotide precursor production. nih.gov

| Metabolite | Expected 13C Position from this compound | Metabolic Significance |

|---|---|---|

| Dihydroxyacetone Phosphate (DHAP) | C2 | Entry point into glycolysis/gluconeogenesis |

| Glucose-6-Phosphate (G6P) | C2, C5 | Substrate for Pentose Phosphate Pathway |

| Ribose-5-Phosphate | Multiple positions due to rearrangements | Indicator of PPP flux and nucleotide synthesis |

| Lactate | C2 | End product reflecting glycolytic vs. PPP origin |

Interconnections and Carbon Exchange among Central Metabolic Pathways

The metabolism of this compound underscores the high degree of interconnection and carbon exchange between glycolysis, the tricarboxylic acid (TCA) cycle, and the PPP. After its conversion to the triose phosphate pool, the 13C label from this compound doesn't follow a single linear path. researchgate.net

Glycolysis/Gluconeogenesis: The labeled carbon can proceed through glycolysis to form [2-13C]pyruvate. researchgate.net

TCA Cycle: This [2-13C]pyruvate can then be converted to [2-13C]acetyl-CoA and enter the TCA cycle, or it can be carboxylated to form oxaloacetate, another TCA cycle intermediate. Within the TCA cycle, the carbon label is extensively rearranged, leading to its appearance in various positions of cycle intermediates and molecules derived from them. nih.gov

PPP Exchange: Simultaneously, labeled G6P can be shuttled into the PPP. The reversible reactions of the non-oxidative PPP, catalyzed by transketolase and transaldolase, facilitate a rapid exchange of carbon skeletons between pentose phosphates and hexose/triose phosphates. physiology.org This means that carbon that enters the PPP can be returned to the glycolytic pool, further scrambling the original labeling pattern.

Tracing with this compound allows researchers to quantify these exchanges. For example, by analyzing the mass isotopomer distribution in glucose and its fragments, it's possible to discern the extent to which glycerol-derived carbons have cycled through the TCA cycle or the PPP before being incorporated into glucose. nih.gov This provides a dynamic view of how cells partition carbon between energy production (TCA cycle), biosynthesis (PPP), and glucose homeostasis (gluconeogenesis). researchgate.net

Lipid Metabolism Dynamics and this compound Incorporation

This compound is an essential tool for dissecting the complex dynamics of lipid metabolism, from synthesis to breakdown.

De Novo Lipogenesis Assessment through this compound Derived Pathways

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, followed by their esterification to a glycerol backbone to form triglycerides. This compound can contribute to DNL through two distinct routes:

Glycerol Backbone: The tracer can be directly incorporated as the [2-13C]glycerol backbone of newly synthesized triglycerides.

Fatty Acid Chains: The tracer can be metabolized through glycolysis to pyruvate and then to acetyl-CoA. This [13C]acetyl-CoA is the building block for fatty acid synthesis, leading to the incorporation of the label into the newly formed fatty acid chains.

By using mass spectrometry to analyze the labeling patterns in the glycerol and fatty acid components of triglycerides, researchers can quantify the contribution of glycerol to both parts of the molecule. This helps to determine the relative activity of pathways providing the glycerol backbone versus those providing the acetyl-CoA for fatty acid synthesis. Studies using 13C-labeled glycerol have demonstrated that its carbon can be significantly incorporated into the VLDL-triglyceride palmitate fraction, reflecting hepatic DNL activity. paulogentil.com

Glyceroneogenesis and Triglyceride Synthesis from this compound Precursors

Glyceroneogenesis is a metabolic pathway that synthesizes glycerol-3-phosphate (G-3-P) from precursors other than glucose, such as pyruvate or lactate. wikipedia.org This pathway is crucial, particularly in adipose tissue and the liver, for providing the G-3-P required for triglyceride synthesis, especially during periods of fasting when glucose is limited. nih.gov

This compound allows for the direct tracing of triglyceride synthesis. The labeled glycerol is converted to [2-13C]G-3-P, which is then esterified with fatty acids to form triglycerides. By measuring the enrichment of 13C in the glycerol moiety of triglycerides in plasma or tissues, one can quantify the rate of triglyceride synthesis and secretion. nih.gov This approach has been used to show that a significant portion of the glycerol backbone of triglycerides can be synthesized de novo in the liver, highlighting the importance of glyceroneogenesis in regulating lipid levels. wikipedia.org The appearance of newly synthesized triglycerides containing the 13C label provides a direct index of the final step of triglyceride synthesis: fatty acid esterification. nih.gov

Measurement of Whole-Body and Tissue-Specific Lipolysis Rates Using this compound

Lipolysis is the breakdown of triglycerides into glycerol and free fatty acids. Because glycerol cannot be readily re-utilized by adipocytes, its rate of appearance (Ra) in the plasma is a reliable indicator of whole-body lipolysis. metsol.comnih.gov

The measurement is performed by infusing this compound at a constant rate. At steady state, the rate of infusion of the tracer equals its rate of disappearance, and the dilution of the labeled glycerol by unlabeled glycerol released from tissues reflects the rate of endogenous glycerol appearance. Plasma samples are collected, and the isotopic enrichment of glycerol is measured using gas chromatography-mass spectrometry (GC-MS). The glycerol Ra is then calculated based on the tracer infusion rate and the measured plasma enrichment. Studies have validated [2-13C]glycerol as a robust tracer for these measurements, showing that it provides comparable results to other glycerol tracers under both basal and stimulated lipolysis conditions (e.g., after epinephrine (B1671497) infusion). nih.gov

| Condition | Glycerol Flux (μmol/kg/min) |

|---|---|

| Basal (Postabsorptive) | 2.2 ± 0.3 |

| Epinephrine Infusion (Stimulated Lipolysis) | 6.7 ± 0.4 |

Fatty Acid Reesterification Dynamics Influenced by this compound Metabolism

A significant portion of the fatty acids released during lipolysis is not released into circulation but is instead re-esterified back into triglycerides within the adipocyte. This process, often part of a "futile cycle," is crucial for regulating the net release of free fatty acids from adipose tissue. metsol.com

The dynamics of fatty acid reesterification can be investigated by simultaneously infusing this compound and a labeled fatty acid tracer (e.g., [1-13C]palmitate). By measuring the individual rates of appearance of glycerol and the fatty acid, researchers can calculate the rate of reesterification. Since three fatty acids are released for every one glycerol molecule during complete triglyceride hydrolysis, the total rate of fatty acid release can be estimated as three times the glycerol Ra. The difference between this total fatty acid release rate and the measured rate of appearance of the fatty acid tracer in plasma represents the rate of intracellular reesterification. metsol.comphysiology.org This dual-tracer approach provides critical insights into how factors like diet, hormones, and disease states influence the balance between lipolysis and fatty acid reesterification in adipose tissue. physiology.org

Biosynthetic Pathways and Amino Acid Synthesis from this compound

The use of stable isotopes as tracers has become a cornerstone of metabolic research, allowing for the detailed mapping of complex biochemical networks. nih.gov Among these, this compound, a glycerol molecule specifically labeled with a heavy carbon isotope at the second carbon position, serves as a powerful tool for dissecting the intricate pathways of central carbon metabolism and amino acid biosynthesis. By introducing this compound as a carbon source, researchers can trace the journey of the labeled carbon atom as it is incorporated into various downstream metabolites, including the proteinogenic amino acids. protein-nmr.org.uknih.gov This process, known as 13C-assisted metabolism analysis, provides invaluable insights into the functional pathways and their relative activities, or fluxes, within a living system. nih.gov

Tracing of this compound into Proteinogenic Amino Acids

When organisms are cultured on a medium containing this compound as a primary carbon source, the labeled glycerol enters central metabolism. nih.gov It is first phosphorylated to glycerol-3-phosphate and then oxidized to dihydroxyacetone phosphate (DHAP), a key glycolytic intermediate. nih.gov At this stage, the 13C label is located on the central carbon of DHAP. Through the subsequent reactions of glycolysis and the tricarboxylic acid (TCA) cycle, this label is distributed throughout a wide array of precursor metabolites that are the building blocks for amino acid synthesis. researchgate.net

The specific pattern of 13C incorporation into each amino acid is determined by its unique biosynthetic pathway, originating from specific precursors. For example, amino acids derived from pyruvate, such as alanine (B10760859), will exhibit a distinct labeling pattern. As DHAP is converted to pyruvate, the 13C label from this compound is transferred to the C2 position of pyruvate. Consequently, alanine, which is synthesized directly from pyruvate via transamination, will be predominantly labeled at its C2 position. researchgate.netwikipedia.org

Amino acids synthesized from TCA cycle intermediates, such as glutamate (B1630785) and aspartate, show more complex labeling patterns due to the scrambling of the label within the cycle. researchgate.net For instance, the label from [2-13C]glycerol enters the TCA cycle as [2-13C]acetyl-CoA. The subsequent condensations and decarboxylations within the cycle lead to multiple isotopomers (molecules that differ only in their isotopic composition) of intermediates like α-ketoglutarate and oxaloacetate, the precursors to the glutamate and aspartate families of amino acids, respectively. protein-nmr.org.ukwikipedia.org

The following table summarizes the expected primary labeling patterns in proteinogenic amino acids derived from this compound, based on established metabolic pathways. The exact enrichment levels can vary between organisms and experimental conditions. protein-nmr.org.uk

| Amino Acid Family | Precursor Metabolite | Amino Acid | Expected Primary 13C Labeling Position from this compound |

| Pyruvate | Pyruvate | Alanine | C2 |

| Valine | C2, C3 | ||

| Leucine | C2, C3 | ||

| 3-Phosphoglycerate | 3-Phosphoglycerate | Serine | C2 |

| Glycine (B1666218) | C2 | ||

| Cysteine | C2 | ||

| TCA Cycle | α-Ketoglutarate | Glutamate | C2, C3, C4 |

| Glutamine | C2, C3, C4 | ||

| Proline | C2, C3, C4 | ||

| Arginine | C2, C3, C4 | ||

| TCA Cycle | Oxaloacetate | Aspartate | C2, C3 |

| Asparagine | C2, C3 | ||

| Methionine | C2, C3 | ||

| Threonine | C2, C3 | ||

| Isoleucine | C2, C3, C4, C5 | ||

| Aromatic | Phosphoenolpyruvate & Erythrose-4-Phosphate | Phenylalanine | Varies |

| Tyrosine | Varies | ||

| Tryptophan | Varies | ||

| Histidine | Ribose-5-Phosphate | Histidine | Varies |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Note: The labeling patterns, particularly for amino acids derived from the TCA cycle and other precursors, can result in multiple isotopomers, leading to fractional labeling across several carbon positions. The positions listed represent the most direct and significant incorporations. protein-nmr.org.uk

Interpreting Labeling Patterns for Amino Acid Biosynthetic Routes and Fluxes

The analysis of mass isotopomer distributions in proteinogenic amino acids, typically measured by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, is a cornerstone of 13C-Metabolic Flux Analysis (13C-MFA). nih.govyoutube.com By feeding cells this compound and analyzing the resulting labeling patterns in amino acids, researchers can deduce the relative rates of different metabolic pathways. nih.govresearchgate.net

For example, the labeling pattern in isoleucine can be used to uncover non-canonical biosynthetic routes. In a study involving Cyanothece 51142, which lacks the conventional enzyme for isoleucine synthesis from threonine, feeding with this compound resulted in isoleucine being labeled with three carbons, while threonine and alanine had only one labeled carbon. nih.gov This specific labeling pattern ruled out the standard threonine-derived pathway and pointed towards an alternative synthesis route, demonstrating the power of this technique in pathway discovery. nih.gov

Similarly, the relative labeling of serine and glycine can elucidate the flux through the serine hydroxymethyltransferase (SHMT) reaction. researchgate.netthemedicalbiochemistrypage.org When this compound is metabolized, it leads to the formation of [2-13C]serine. The reversible SHMT enzyme converts serine to glycine, transferring the labeled C2 of serine to a tetrahydrofolate carrier. This results in the formation of [2-13C]glycine. By quantifying the isotopic enrichment in both serine and glycine, the bidirectional fluxes through this critical one-carbon metabolism node can be estimated. researchgate.net

Furthermore, comparing the labeling in amino acids derived from different parts of central metabolism allows for the calculation of flux ratios at key branch points. For instance, the ratio of labeled carbon in amino acids derived from glycolysis (e.g., alanine, serine) versus those from the pentose phosphate pathway (PPP) can help quantify the flux partitioning between these two major glucose-catabolizing routes. nih.gov The use of [2-13C]glycerol has been shown to be effective in precisely characterizing fluxes through the PPP and other pathways in organisms like Escherichia coli. nih.gov

The following table presents representative research findings where this compound tracing was used to interpret metabolic pathways and fluxes related to amino acid synthesis.

| Organism | Research Focus | Key Finding from this compound Tracing | Reference |

| Cyanothece 51142 | Isoleucine biosynthesis | Discovered an alternative isoleucine synthesis pathway, as labeling patterns in isoleucine (three 13C atoms) were inconsistent with the canonical threonine-dependent route (which would result in one 13C atom). | nih.gov |

| Phaeodactylum tricornutum | Serine and Glycine metabolism | Demonstrated that serine and glycine are predominantly synthesized via the glyoxylate (B1226380) cycle, based on the high abundance of specific isotopomers when cells were fed 2-13C glycerol. | researchgate.net |

| Escherichia coli | Central carbon metabolism flux analysis | Showed that [2-13C]glycerol is a superior tracer compared to [1,3-13C]glycerol for the precise determination of fluxes through the pentose phosphate pathway and Entner-Doudoroff pathway. | nih.gov |

| Various | Protein NMR Spectroscopy | Using [2-13C]glycerol results in isolated 13Cα labels for most amino acids, which simplifies spectral analysis and is advantageous for protein structure determination. | protein-nmr.org.uknih.gov |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Clinical and Biological Applications of Glycerol 2 13c in Disease Research

Metabolic Dysregulation in Oncology Studies using Glycerol-2-13C

Cancer is increasingly recognized as a disease of metabolic dysregulation, where tumor cells reprogram metabolic pathways to fuel their rapid growth and proliferation. researchgate.netnih.gov Glycerol (B35011) metabolism is a key area of this reprogramming, as glycerol serves as a precursor for both glucose and the lipid backbone of cellular membranes. biomedpress.orgmdpi.com

Cancer cachexia, a wasting syndrome characterized by the loss of adipose tissue and skeletal muscle, is a major contributor to morbidity and mortality in cancer patients. nih.govscientificarchives.com This condition involves elevated turnover of glycerol, a product of fat catabolism, which can be used by the liver for gluconeogenesis. nih.govresearchgate.net Studies using this compound have been instrumental in defining the liver's role in this process.

In a study involving tumor-bearing rats, perfusion of the liver with [2-13C]glycerol combined with 13C nuclear magnetic resonance (NMR) spectroscopy revealed several key findings about hepatic metabolism in the cancerous state. nih.gov Contrary to what might be expected, the rate of hepatic glycerol uptake and its conversion to glucose were not altered in the tumorous rats compared to controls. nih.gov However, the study found that lipogenesis from the glycerol backbone was significantly augmented. nih.gov This suggests that in the presence of a tumor, the liver preferentially shunts glycerol towards the synthesis of lipids, which may contribute to the pathological enlargement of the liver (hepatomegaly) often seen in these conditions. nih.gov The rate-limiting step for glycerol metabolism remained the conversion of glycerol 3-phosphate to dihydroxyacetone phosphate (B84403). nih.gov These findings indicate that the abnormal gluconeogenesis seen in cancer hosts involves pathways prior to the entry of glycerol and that increased lipolysis is utilized for pathological processes within the liver. nih.gov

Glycerol released from adipose tissue during lipolysis is a key substrate for hepatic gluconeogenesis in cachexia, contributing to an energy-wasting futile cycle where lactate (B86563) from the tumor is converted to glucose in the liver. embopress.orgmdpi.com

Table 1: Hepatic Glycerol Metabolism in Adenocarcinoma-Bearing Rats using [2-13C]Glycerol

| Metabolic Parameter | Finding in Tumor-Bearing Rats | Reference |

| Hepatic Glycerol Uptake | Unchanged compared to controls. | nih.gov |

| Glucose Production from Glycerol | Not altered compared to controls. | nih.gov |

| Lipogenesis from Glycerol | Augmented (Increased). | nih.gov |

| Rate-Limiting Step | Conversion of Glycerol 3-Phosphate to Dihydroxyacetone Phosphate. | nih.gov |

Cancer cells exhibit profound alterations in lipid and glucose metabolism to support biomass production and energy needs. nih.govmdpi.com this compound tracing can illuminate how glycerol contributes to these altered pathways. For instance, in lipid-rich tumor microenvironments, cancer cells can rewire glucose utilization. nih.gov Studies show that adipocytes can cause cancer cells to divert glucose away from glycolysis and towards the synthesis of glycerol-3-phosphate (G3P). nih.gov This G3P, with its carbon backbone originating from glucose, is then used for the synthesis of glycerophospholipids and triacylglycerols, promoting metastasis. nih.gov

The enzyme phosphoenolpyruvate (B93156) carboxykinase 2 (PCK2) has been shown to mediate the synthesis of glycerol phosphate to support the de novo synthesis of glycerophospholipids in lung cancer models. nih.gov Tracing with this compound would allow researchers to quantify the flux through this specific pathway, distinguishing it from G3P derived directly from glycolysis. By tracking the 13C label from glycerol into the glycerol backbone of various lipid species, investigators can determine the relative contribution of exogenous glycerol versus glycolysis-derived glycerol to lipid synthesis in cancer cells. This provides a quantitative measure of how cancer cells adapt their metabolism to utilize available substrates in the tumor microenvironment.

Investigation of Metabolic Disorders with this compound Tracers

The use of stable isotope tracers like this compound is fundamental to understanding the pathophysiology of various metabolic disorders. By tracing the fate of the 13C label, clinicians and researchers can quantify metabolic fluxes and identify disruptions in key pathways.

Type 2 diabetes is characterized by hyperglycemia resulting from insulin (B600854) resistance and increased hepatic glucose production. mit.edu Gluconeogenesis, the de novo synthesis of glucose from precursors like lactate, amino acids, and glycerol, is a major contributor to this overproduction. mit.edudiabetesjournals.org

This compound, often used in conjunction with mass isotopomer distribution analysis (MIDA), allows for the quantification of gluconeogenesis from glycerol as well as total gluconeogenesis. nih.govphysiology.org Studies in humans with non-insulin-dependent diabetes mellitus have estimated that the contribution of gluconeogenesis to glucose production after an overnight fast is around 33%, a figure similar to that in healthy subjects. cambridge.org However, in postabsorptive diabetic rats, the contribution of total gluconeogenesis to glucose production was significantly increased to 69.0%, compared to 52.2% in normal rats. nih.gov In normal rats, 48 hours of starvation increased the contribution of gluconeogenesis from glycerol to glucose production from 14.4% to 25.5%. nih.gov These tracer studies highlight how the body adapts its fuel sources during fasting and how these processes are altered in the diabetic state. nih.govrupahealth.com

Table 2: Contribution of Gluconeogenesis (GNG) to Glucose Production

| Subject Group | Condition | GNG from Glycerol (% of total glucose production) | Total GNG (% of total glucose production) | Reference |

| Normal Rats | Postabsorptive | 14.4% | 52.2% | nih.gov |

| Diabetic Rats | Postabsorptive | Not specified | 69.0% | nih.gov |

| Normal Rats | 48-hour Starvation | 25.5% | 89.8% | nih.gov |

| Normal Human Subjects | Overnight Fast | Not specified | ~35% | cambridge.org |

| Diabetic Human Subjects | Overnight Fast | Not specified | ~33% | cambridge.org |

Hepatobiliary diseases such as non-alcoholic fatty liver disease (NAFLD) are characterized by the accumulation of triglycerides in the liver (hepatic steatosis), which can lead to metabolic dysregulation. nih.gov Isotope tracing with labeled glycerol is a key method for investigating these impairments.

Studies in obese subjects with fatty liver using [U-13C3]glycerol have shown that simple hepatic steatosis is associated with significant disruptions in glycerol metabolism. nih.govresearchgate.net Compared to subjects with low liver fat, those with steatosis exhibited delayed gluconeogenesis from glycerol. nih.govresearchgate.net Furthermore, they showed enhanced metabolism of glycerol through the tricarboxylic acid (TCA) cycle before its incorporation into either glucose or triglycerides. nih.govresearchgate.net This indicates a metabolic shift where the liver, despite being laden with fat, paradoxically increases the oxidative metabolism of glycerol. In patients with cirrhosis, glycerol flux was found to be slower, while the plasma concentrations of glycerol and free fatty acids were elevated. physiology.org These tracer studies provide a dynamic view of how liver disease impairs the organ's ability to efficiently manage lipid and carbohydrate metabolism.

This compound is also valuable for probing the metabolic consequences of rare genetic diseases.

Glycogen Storage Disease Type 1a (GSD-1a) is an inherited disorder that leads to fasting-induced hypoglycemia, hepatic steatosis, and hyperlipidemia. nih.gov To investigate the cause of hyperlipidemia, a study used an infusion of [2-13C]glycerol to determine whole-body lipolysis in GSD-1a patients. nih.gov The results showed that whole-body lipolysis was similar between patients and healthy controls, indicating that the elevated lipid levels are not caused by an increased breakdown of fat in the periphery. nih.gov Instead, the study found that the production of lipids (de novo lipogenesis) was strongly increased, pointing to a hepatic origin for the hyperlipidemia. nih.gov

Glycerol Kinase Deficiency (GKD) is a rare X-linked disorder caused by mutations in the GK gene, leading to a buildup of glycerol in the blood and urine. nih.govnih.govwikipedia.org Studies using 13C3-glycerol infusion in individuals with GKD have provided direct evidence of the metabolic block. nih.govnih.gov These patients were unable to convert the labeled glycerol into either glucose or triglycerides, pathways that were intact in heterozygous female carriers. nih.govnih.gov This demonstrates a complete or near-complete inability to phosphorylate glycerol in the liver, the essential first step for its entry into central metabolism. nih.govnih.gov Interestingly, some residual metabolism of glycerol to lactate was observed, possibly due to the action of homologous enzymes in other tissues. nih.govnih.gov

Pharmacological Interventions and Therapeutic Efficacy Monitored by this compound Tracing